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molecular formula C10H7BrO B055355 7-Bromonaphthalen-2-ol CAS No. 116230-30-9

7-Bromonaphthalen-2-ol

Cat. No. B055355
M. Wt: 223.07 g/mol
InChI Key: VWSBGGRCEQOTNU-UHFFFAOYSA-N
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Patent
US09394273B2

Procedure details

Methyl iodide (2 mL, 32.1 mmol) was added to a mixture of 7-bromonaphthalen-2-ol (6.26 g, 28.0 mmol) and K2CO3 (4.62 g, 33.4 mmol) in DMF (21 mL). After stirring for 3 days, the mixture was partitioned between ethyl acetate/H2O and the organic solution was further washed with H2O (5×60 mL). The organic solution was then dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (6.41 g, 96%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
CI.[Br:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([OH:14])=[CH:11]2)=[CH:6][CH:5]=1.[C:15]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[C:12](=[CH:11][C:10]([O:14][CH3:15])=[CH:9][CH:8]=2)[CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Name
Quantity
6.26 g
Type
reactant
Smiles
BrC1=CC=C2C=CC(=CC2=C1)O
Name
Quantity
4.62 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
21 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate/H2O
WASH
Type
WASH
Details
the organic solution was further washed with H2O (5×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=CC2=CC(=CC=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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